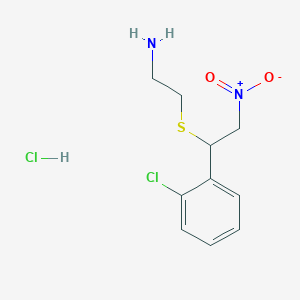
Nitralamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El hidrocloruro de nitralamina es un compuesto químico conocido por sus diversas aplicaciones en la investigación científica y la industria. Es un derivado de la hidralazina, que se utiliza principalmente como vasodilatador en el tratamiento de la hipertensión y la insuficiencia cardíaca
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de hidrocloruro de nitralamina típicamente implica la reacción de hidralazina con ácido clorhídrico. El proceso se puede resumir de la siguiente manera:
Material de partida: Hidralazina, un derivado de la hidracina.
Reacción: La hidralazina se hace reaccionar con ácido clorhídrico en condiciones controladas para formar hidrocloruro de nitralamina.
Purificación: El producto resultante se purifica mediante recristalización u otros métodos adecuados para obtener hidrocloruro de nitralamina puro.
Métodos de producción industrial
En entornos industriales, la producción de hidrocloruro de nitralamina implica la síntesis a gran escala utilizando condiciones de reacción similares a las descritas anteriormente. El proceso está optimizado para obtener mayores rendimientos y pureza, asegurando que el compuesto cumpla con los estándares requeridos para diversas aplicaciones .
Análisis De Reacciones Químicas
Tipos de reacciones
El hidrocloruro de nitralamina experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: Puede oxidarse para formar varios productos de oxidación.
Reducción: Puede reducirse en condiciones específicas para producir diferentes formas reducidas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Se emplean varios agentes halogenantes y nucleófilos en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados de nitroso o nitro, mientras que la reducción puede producir derivados de hidracina .
Aplicaciones Científicas De Investigación
El hidrocloruro de nitralamina tiene una amplia gama de aplicaciones en la investigación científica, incluyendo:
Química: Se utiliza como reactivo en la síntesis orgánica y como precursor para la síntesis de otros compuestos.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y antioxidantes.
Medicina: Explorado por sus posibles efectos terapéuticos, particularmente en la investigación cardiovascular.
Industria: Utilizado en la producción de productos farmacéuticos y otros productos químicos.
Mecanismo De Acción
El mecanismo de acción del hidrocloruro de nitralamina implica su interacción con varios objetivos moleculares y vías. Actúa principalmente como vasodilatador al relajar las células musculares lisas en los vasos sanguíneos, lo que lleva a una disminución de la resistencia periférica y una disminución de la presión arterial. Este efecto está mediado por la inhibición de la liberación de calcio del retículo sarcoplásmico y la inhibición de la fosforilación de la miosina en las células musculares lisas arteriales .
Comparación Con Compuestos Similares
Compuestos similares
Hidralazina: Un relajante muscular liso de acción directa que se utiliza para tratar la hipertensión y la insuficiencia cardíaca.
Minoxidil: Otro vasodilatador que se utiliza para tratar la presión arterial alta y promover el crecimiento del cabello.
Amlodipina: Un bloqueador de los canales de calcio que se utiliza para tratar la presión arterial alta y la angina de pecho.
Singularidad
El hidrocloruro de nitralamina es único debido a su estructura química específica y la gama de reacciones que puede sufrir. Su versatilidad en la investigación científica y las posibles aplicaciones terapéuticas lo distinguen de otros compuestos similares .
Propiedades
Número CAS |
1432-75-3 |
|---|---|
Fórmula molecular |
C10H14Cl2N2O2S |
Peso molecular |
297.20 g/mol |
Nombre IUPAC |
2-[1-(2-chlorophenyl)-2-nitroethyl]sulfanylethanamine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2O2S.ClH/c11-9-4-2-1-3-8(9)10(7-13(14)15)16-6-5-12;/h1-4,10H,5-7,12H2;1H |
Clave InChI |
GDTAMXIEGHVJQA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCCN)Cl.Cl |
SMILES canónico |
C1=CC=C(C(=C1)C(C[N+](=O)[O-])SCCN)Cl.Cl |
Sinónimos |
Nitralamine hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















